N-(3,4-dichlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-amine
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Overview
Description
N-(3,4-dichlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-amine is a useful research compound. Its molecular formula is C11H12Cl2N2O and its molecular weight is 259.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 258.0326684 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
One application involves the exploration of novel synthesis pathways and the creation of derivatives with potential antimicrobial, antifungal, and anticancer properties. For instance, derivatives of 1,2,4-triazol-3-one have been synthesized for in vitro anticancer evaluation against various cancer cell lines, showing promising activity in some cases (Kattimani et al., 2013). Similarly, compounds with potential antifungal activity have been developed, showing efficacy against plant pathogenic fungi (Arnoldi et al., 2007).
Material Science Applications
In materials science, the compound has been used as a precursor or component in the synthesis of polymeric materials with specific properties. For example, hyperbranched aromatic polyimides with potential for use in advanced materials applications were synthesized using related compounds as monomers, highlighting the versatility of these chemicals in creating high-performance polymers with desirable thermal and solubility properties (Yamanaka et al., 2000).
Photophysical and Electrochemical Studies
The compound and its derivatives have been studied for their photophysical and electrochemical properties, contributing to fields like organic electronics and photonics. Research into novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones revealed insights into their nonlinear optical properties and potential applications in optical limiting devices (Murthy et al., 2013).
Mechanism of Action
Target of Action
It is part of the phenotypic screening library, which is designed for the investigation of new mechanisms of action and discovery of new biological targets .
Mode of Action
It’s known that compounds in the phenotypic screening library, where enamine_002033 belongs, are designed to interact with their targets to modulate biological pathways .
Biochemical Pathways
The phenotypic screening library, which includes enamine_002033, is designed to investigate signaling pathways and discover new biological targets .
Pharmacokinetics
Compounds in the advanced collection of enamine, which might include enamine_002033, are reported to have lead-like properties with molecular weight ≤ 350, clogp ≤ 3, and rotatable bonds ≤ 7 . These properties generally suggest good bioavailability.
Result of Action
Compounds in the phenotypic screening library, where enamine_002033 belongs, are designed to modulate biological pathways and potentially lead to various cellular effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4,4-dimethyl-5H-1,3-oxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c1-11(2)6-16-10(15-11)14-7-3-4-8(12)9(13)5-7/h3-5H,6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYSRDAMRCQSGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)NC2=CC(=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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